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Abstract

M1069 is a potent and selective dual antagonist of the A2A and A2B adenosine receptors,
developed to counteract adenosine-mediated immunosuppression within the tumor
microenvironment.[1][2][3] This document provides a comprehensive overview of the structural
activity relationship (SAR) of M1069, detailing its mechanism of action, binding affinities, and
the impact of structural modifications on its biological activity. It also includes detailed
experimental protocols for key assays and visualizations of relevant signaling pathways and
experimental workflows.

Introduction: The Rationale for Dual A2A/A2B
Adenosine Receptor Antagonism

In the tumor microenvironment (TME), high concentrations of extracellular adenosine act as a
key immunosuppressive signal, promoting tumor growth and metastasis.[1] Adenosine exerts
its effects through four G protein-coupled receptors: A1, A2A, A2B, and A3. The A2A and A2B
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receptors are of particular interest in immuno-oncology due to their expression on various
immune cells, including T cells, natural killer (NK) cells, dendritic cells (DCs), and
macrophages.[1][4] Activation of these receptors by adenosine leads to an increase in
intracellular cyclic adenosine monophosphate (CAMP), which in turn suppresses the anti-tumor
functions of these immune cells.[3]

While selective A2A receptor antagonists have shown promise, the A2B receptor, which has a
lower affinity for adenosine, is also implicated in tumor progression.[2][5] Therefore, a dual
antagonist that blocks both A2A and A2B receptors, such as M1069, may offer a more
comprehensive approach to reversing adenosine-mediated immunosuppression in the
adenosine-rich TME.[2][5]

Mechanism of Action of M1069

M1069 is an orally bioavailable small molecule that competitively inhibits the binding of

adenosine to both A2A and A2B receptors.[1] By blocking these receptors, M1069 prevents the
downstream signaling cascade that leads to immunosuppression. This results in the enhanced
proliferation and activation of anti-tumor immune cells, ultimately leading to tumor cell killing.[1]

The signaling pathway initiated by adenosine in the TME and the point of intervention by
M1069 are illustrated in the diagram below.
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Caption: Adenosine signaling pathway in the tumor microenvironment and inhibition by M1069.

Structural Activity Relationship (SAR) of M1069

The chemical structure of M1069 was disclosed in patent WO 2020/152132 Al, where it is
presented as Example 25.[5] A comprehensive SAR study would involve the synthesis and
evaluation of a series of analogs with systematic modifications to the core scaffold to probe the
key structural features required for potent and selective dual A2A/A2B antagonism. While a full
SAR table with numerous analogs is not publicly available, the patent literature often contains
data on related compounds that provide insights into the SAR.

For the purpose of this guide, we will focus on the reported activity of M1069 as the lead
compound.
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Quantitative Data: Potency and Selectivity of M1069

M1069 demonstrates high potency for both the human A2A and A2B adenosine receptors, with
a significant selectivity over the A1 and A3 receptor subtypes.[3][5][6]

Target Assay Type Cell Line Parameter Value Reference
Human A2A )

Antagonism HEK-293 IC50 0.13 nM [51[6]
Receptor
Human A2B )

Antagonism HEK-293 IC50 9.03 nM [5]1[6]
Receptor
Human Al )

Antagonism CHO-A1 IC50 1,389.0 nM [5]
Receptor
Human A3 )

Antagonism CHO-A3 IC50 9,730.0 nM [5]
Receptor

IL-2
Human T ) )
Cell Production Primary Cells EC50 84.1 nM [6]

ells
Rescue
) IL-2
Murine T ] ]
Cell Production Primary Cells  EC50 137.7 nM [6]
ells

Rescue

VEGF
Human ] ]

Production Primary Cells  1C50 20.9nM [6]
Macrophages

Suppression

VEGF
Production Primary Cells  IC50 181.3 nM [6]

Suppression

Murine

Macrophages

Table 1: In vitro potency and selectivity of M1069.

The data clearly indicates that M1069 is a potent dual antagonist of A2A and A2B receptors
with a selectivity of over 10,000-fold against the A3 receptor and over 100-fold against the Al
receptor.[3][5][6]
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Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of scientific
findings. Below are the methodologies for key experiments used to characterize M1069.

Adenosine Receptor Antagonism Assay (CAMP
Measurement)

This assay determines the ability of a compound to inhibit the production of cAMP induced by

an adenosine receptor agonist.

Workflow Diagram:
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Caption: Workflow for the adenosine receptor antagonism assay.
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Detailed Protocol:

Cell Culture: HEK-293 cells stably expressing the human A2A or A2B adenosine receptor are
cultured in appropriate media until they reach 80-90% confluency.

Cell Seeding: Cells are harvested and seeded into 384-well plates at a density of 5,000
cells/well and incubated overnight.

Compound Preparation: M1069 is serially diluted in DMSO and then further diluted in assay
buffer to the desired final concentrations.

Pre-incubation: The culture medium is removed from the cells, and they are pre-incubated
with the diluted M1069 for 30 minutes at room temperature.

Agonist Stimulation: A solution of the adenosine agonist 5'-N-ethylcarboxamidoadenosine
(NECA) is added to the wells to a final concentration that elicits a submaximal response
(EC80).

Incubation: The plates are incubated for 30 minutes at room temperature to allow for cAMP
production.

Cell Lysis and cAMP Detection: The cells are lysed, and the intracellular cCAMP levels are
measured using a commercially available cAMP assay kit (e.g., Cisbio cAMP dynamic 2
HTRF kit) according to the manufacturer's instructions.

Data Analysis: The results are normalized to the response of the agonist alone (100%) and
baseline (0%). The IC50 values are calculated by fitting the data to a four-parameter logistic
equation using appropriate software (e.g., GraphPad Prism).

T Cell Activation Assay (IL-2 Production)

This assay assesses the ability of M1069 to rescue the suppression of T cell activation caused

by adenosine.

Detailed Protocol:

o T Cell Isolation: Primary human or murine T cells are isolated from peripheral blood

mononuclear cells (PBMCSs) or spleens, respectively, using negative selection Kkits.

© 2026 BenchChem. All rights reserved. 7/10 Tech Support


https://www.benchchem.com/product/b10861853/docs?utm_src=pdf-body#structural-activity-relationship-of-m1069
https://www.benchchem.com/product/b10861853/docs?utm_src=pdf-body#structural-activity-relationship-of-m1069
https://www.benchchem.com/product/b10861853/docs?utm_src=pdf-body#structural-activity-relationship-of-m1069
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10861853?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e T Cell Stimulation: T cells are stimulated with anti-CD3/CD28 beads to induce activation and
IL-2 production.

e Adenosine Suppression: The stimulated T cells are treated with an adenosine analog (e.g.,
NECA) to suppress IL-2 production.

» M1069 Treatment: Varying concentrations of M1069 are added to the wells containing the
suppressed T cells.

¢ Incubation: The cells are incubated for 48-72 hours.

e |L-2 Measurement: The supernatant is collected, and the concentration of IL-2 is measured
by ELISA or a bead-based immunoassay (e.g., Luminex).

o Data Analysis: The IL-2 concentrations are plotted against the M1069 concentrations, and
the EC50 value (the concentration of M1069 that restores 50% of the maximal IL-2
production) is calculated.

Clinical Development

M1069 entered a first-in-human clinical trial (NCT05198349) to evaluate its safety, tolerability,
pharmacokinetics, and pharmacodynamics in participants with advanced solid tumors.[7] This
marks a significant step in the clinical validation of dual A2A/A2B adenosine receptor
antagonism as a therapeutic strategy in oncology.

Conclusion

M1069 is a potent and selective dual A2A/A2B adenosine receptor antagonist with a clear
mechanism of action for reversing immunosuppression in the tumor microenvironment. Its
favorable in vitro profile has led to its advancement into clinical trials. Further disclosure of SAR
data from the M1069 discovery program will provide deeper insights into the key molecular
interactions that govern its dual activity and selectivity, which will be invaluable for the future
design of next-generation adenosine receptor antagonists.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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